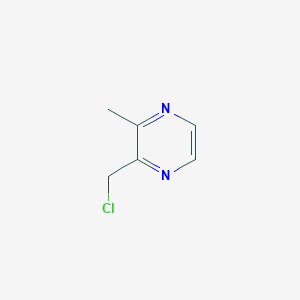

2-(Chloromethyl)-3-methylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-5-6(4-7)9-3-2-8-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYGCYJUSJWSBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510895 | |

| Record name | 2-(Chloromethyl)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81831-67-6 | |

| Record name | 2-(Chloromethyl)-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-3-methylpyrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(Chloromethyl)-3-methylpyrazine, a key heterocyclic building block in modern organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical details and practical insights to facilitate its effective utilization in the laboratory and beyond.

Introduction: The Strategic Importance of this compound

Pyrazine derivatives are a cornerstone in the development of a wide array of pharmaceuticals and functional materials. Their unique electronic properties and ability to engage in various biological interactions make them privileged scaffolds in medicinal chemistry. This compound (CAS No: 81831-67-6) emerges as a particularly valuable intermediate due to its dual functionality: a pyrazine core, known to be present in numerous bioactive molecules, and a reactive chloromethyl group that serves as a versatile handle for molecular elaboration.[1] This combination allows for the strategic introduction of the 3-methylpyrazine moiety into larger, more complex molecular architectures, a critical step in the synthesis of novel therapeutic agents.[2]

The pyrazine ring itself is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement influences the ring's electronic nature, making it electron-deficient and capable of participating in various non-covalent interactions, which is often a key feature in the design of molecules with specific biological activities.[3][4] The chloromethyl substituent provides a primary electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.

This guide will delve into the essential chemical and physical characteristics of this compound, provide a detailed examination of its synthesis and reactivity, explore its applications in drug discovery, and outline crucial safety and handling protocols.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in research and development. This section details the key characteristics of this compound.

Chemical Structure and Properties

The structural representation of this compound is crucial for understanding its chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81831-67-6 | [5][6] |

| Molecular Formula | C₆H₇ClN₂ | [5] |

| Molecular Weight | 142.59 g/mol | [5] |

| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |

| Boiling Point | 88 °C at 17 Torr | [7] |

| Density | 1.189 ± 0.06 g/cm³ | [7] |

| Flash Point | 104.8 ± 11.5 °C | [7] |

| XLogP3 | 0.6 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 25.8 Ų | [5] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the methyl (-CH₃) protons. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the four distinct carbon atoms of the pyrazine ring, one for the chloromethyl carbon, and one for the methyl carbon.

-

MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

-

IR (Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyrazine ring, and a C-Cl stretching vibration.

Synthesis and Manufacturing

The synthesis of this compound typically involves the chlorination of the corresponding methyl group of a 2,3-dimethylpyrazine precursor. While specific, detailed public-domain protocols are scarce, the general synthetic strategies for chloromethylation of heterocyclic compounds can be applied.

A plausible synthetic approach involves the radical chlorination of 2,3-dimethylpyrazine. This method often utilizes reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) in a suitable solvent like carbon tetrachloride or benzene.

Caption: A plausible workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on general procedures):

-

Reaction Setup: To a solution of 2,3-dimethylpyrazine in a suitable solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide.

-

Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter to remove succinimide. Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining chlorine, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by column chromatography.

Causality in Experimental Choices:

-

Solvent: A non-polar, inert solvent like carbon tetrachloride is often chosen for radical reactions as it does not interfere with the radical chain mechanism.

-

Radical Initiator: AIBN is a common choice as it decomposes at a convenient rate upon heating to generate radicals, initiating the chlorination process.

-

Workup: The sodium thiosulfate wash is crucial for removing any unreacted NCS or free chlorine, preventing unwanted side reactions during purification.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, highlighting its role as a versatile synthetic intermediate.

Nucleophilic Substitution Reactions

The chlorine atom in the chloromethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the synthesis of a diverse library of 2-substituted-3-methylpyrazine derivatives.

Caption: Nucleophilic substitution reactions of this compound.

Key Reactions:

-

With Amines: Reaction with primary or secondary amines yields 2-(aminomethyl)-3-methylpyrazine derivatives. These are valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles.

-

With Thiols: Thiolates react readily to form thioethers. This reaction is useful for introducing sulfur-containing moieties.

-

With Alkoxides: Alkoxides will displace the chloride to form ethers, providing a route to a variety of alkoxy-substituted pyrazines.

-

With Cyanide: The introduction of a nitrile group via reaction with a cyanide salt opens up further synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Role in Pharmaceutical Synthesis

The pyrazine nucleus is a common feature in a number of marketed drugs, valued for its metabolic stability and ability to modulate physicochemical properties.[8] this compound serves as a key building block for introducing the 3-methylpyrazine-2-yl-methyl moiety into potential drug candidates. This fragment can be crucial for binding to biological targets and achieving the desired pharmacological effect.

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural analogs are widely employed. For instance, related pyrazine intermediates are used in the synthesis of drugs for a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3] The versatility of the chloromethyl group allows for its incorporation into a lead molecule at various stages of the drug discovery process, from initial hit-to-lead optimization to the final synthesis of the active pharmaceutical ingredient (API).

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound.

-

General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its strategic combination of a biologically relevant pyrazine core and a reactive chloromethyl handle provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for unlocking its full potential in the development of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview to aid researchers and drug development professionals in the effective and safe utilization of this important chemical intermediate.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Mastering Heterocyclic Chemistry: The Versatility of 2-(Chloromethyl)pyrazine. Retrieved from [Link]

-

Sperry, J. B., & Kim, J. H. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

-

Miniyar, P. B., Murumkar, P., Patil, P. S., & Barmade, M. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US3917872A - Flavoring agent.

- Google Patents. (n.d.). US3328402A - Pyrazine derivatives.

- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Role of 2-(Aminomethyl)-3-Methylpyrazine Hydrochloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to 2-(Chloromethyl)-3-methylpyrazine: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its unique electronic properties and versatile functionalization potential make it a privileged scaffold in the design of novel drugs. Among the vast array of pyrazine derivatives, 2-(Chloromethyl)-3-methylpyrazine (CAS No: 81831-67-6) has emerged as a pivotal building block, offering a reactive handle for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on empowering researchers to leverage its full potential in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. While comprehensive experimental data for this compound is not extensively published, its key characteristics can be inferred from its structure and data on related compounds.

| Property | Value | Source |

| CAS Number | 81831-67-6 | Internal Verification |

| Molecular Formula | C₆H₇ClN₂ | Calculated |

| Molecular Weight | 142.59 g/mol | Calculated |

| Appearance | Expected to be a solid or liquid | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would likely exhibit a singlet for the chloromethyl protons (-CH₂Cl), a singlet for the methyl protons (-CH₃), and two distinct signals in the aromatic region for the pyrazine ring protons.

-

¹³C NMR: The spectrum would show characteristic signals for the chloromethyl carbon, the methyl carbon, and the four unique carbon atoms of the pyrazine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely display C-H stretching vibrations for the aromatic and aliphatic protons, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and a C-Cl stretching band.

Synthesis of this compound

The synthesis of this compound typically involves the chloromethylation of 2,3-dimethylpyrazine. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the pyrazine ring. While a specific, detailed protocol for this exact transformation is not widely published, a general and robust procedure can be adapted from established chloromethylation methods for aromatic and heteroaromatic compounds.

Conceptual Synthetic Workflow:

The synthesis commences with the activation of a chloromethylating agent, which then reacts with the electron-rich pyrazine ring.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative procedure based on known chloromethylation reactions and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

2,3-Dimethylpyrazine

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, add 2,3-dimethylpyrazine (1.0 eq) and anhydrous zinc chloride (0.2 eq) to anhydrous dichloromethane.

-

Reagent Addition: Suspend paraformaldehyde (1.5 eq) in concentrated hydrochloric acid (2.0 eq) and add this mixture dropwise to the stirred solution of 2,3-dimethylpyrazine at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at this position, making it a versatile intermediate for building molecular complexity.

Nucleophilic Substitution Reactions:

The chlorine atom can be readily displaced by a range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Caption: Reactivity of this compound with various nucleophiles.

Representative Experimental Protocol: Synthesis of a 2-(Aminomethyl)-3-methylpyrazine Derivative:

Materials:

-

This compound

-

Secondary Amine (e.g., Piperidine)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add the secondary amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a key component in a multitude of approved drugs, and its derivatives are actively investigated in various therapeutic areas.[1] this compound serves as a crucial starting material for the synthesis of more complex pyrazine-containing molecules with potential biological activity.

Role as a Pharmacophore:

The pyrazine ring can act as a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and pi-stacking interactions with biological targets. The substituents introduced via the chloromethyl handle can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

While specific drugs derived directly from this compound are not prominently disclosed in the public domain, its structural motif is relevant to the development of:

-

Kinase Inhibitors: The pyrazine core is a common feature in many kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors in the ATP-binding pocket of the enzyme.[2][3] The functional group introduced via the chloromethyl position can be designed to target specific regions of the kinase.

-

Antiviral Agents: Pyrazine derivatives have shown promise as antiviral agents.[1]

-

Central Nervous System (CNS) Agents: The pyrazine scaffold is present in drugs targeting CNS disorders.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the following general guidelines based on similar chlorinated aromatic compounds should be followed.[4][5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex heterocyclic compounds for pharmaceutical research. Its straightforward synthesis and the high reactivity of its chloromethyl group provide a convenient handle for a wide range of chemical transformations. This guide has outlined the fundamental aspects of its chemistry, from synthesis and reactivity to its potential applications in drug discovery. By understanding and applying the principles discussed herein, researchers can effectively utilize this key intermediate to accelerate the development of novel therapeutic agents.

References

-

Barrow, J. C. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

-

Elan Chemical. (2018). Safety Data Sheet - Methyl(methylthio)pyrazine. [Link]

-

Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 693-711. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-(Aminomethyl)-3-Methylpyrazine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

-

Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(12), 2153-2157. [Link]

-

Al-Salahi, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 1-19. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. elan-chemical.com [elan-chemical.com]

A-Z Guide to 2-(Chloromethyl)-3-methylpyrazine Synthesis: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-3-methylpyrazine from 2,3-dimethylpyrazine. Designed for researchers, scientists, and drug development professionals, this document details the underlying chemical principles, a validated experimental protocol, and critical safety considerations.

Introduction: The Significance of this compound

This compound is a key heterocyclic intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strategic importance lies in the reactive chloromethyl group, which allows for facile nucleophilic substitution, making it a versatile building block for constructing more complex molecular architectures. The pyrazine core is a prevalent motif in numerous biologically active compounds, underscoring the demand for efficient and reliable synthetic routes to its derivatives.

The Core Reaction: Free-Radical Chlorination

The conversion of 2,3-dimethylpyrazine to this compound is achieved through a free-radical halogenation reaction.[1] This class of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds and is typically initiated by UV light or a radical initiator.[1] In this specific synthesis, N-Chlorosuccinimide (NCS) serves as the chlorinating agent, offering a more convenient and selective alternative to gaseous chlorine.[2][3]

The "Why": Mechanistic Insights

The reaction proceeds via a free-radical chain mechanism, which can be understood through three key stages: initiation, propagation, and termination.[1]

-

Initiation: The process begins with the homolytic cleavage of the N-Cl bond in NCS, typically facilitated by a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile), or by UV irradiation. This generates a succinimidyl radical and a chlorine radical.

-

Propagation: A chlorine radical then abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethylpyrazine. This step is the rate-determining step and preferentially occurs at the methyl group due to the resonance stabilization of the resulting benzylic-like pyrazinylmethyl radical. This radical then reacts with another molecule of NCS to furnish the desired this compound and a new succinimidyl radical, which continues the chain reaction.

-

Termination: The chain reaction concludes when two radical species combine.

The choice of NCS is critical. It provides a controlled source of chlorine radicals, minimizing over-chlorination and side reactions that can occur with more aggressive chlorinating agents.[2] The succinimide byproduct is also easily removed during workup.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol outlines a reliable method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 2,3-Dimethylpyrazine | Starting Material |

| N-Chlorosuccinimide (NCS) | Chlorinating Agent |

| Benzoyl Peroxide | Radical Initiator |

| Carbon Tetrachloride (CCl4) | Solvent |

| Round-bottom flask | Reaction Vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For homogenous mixing |

| Heating mantle | For temperature control |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

| Sodium bicarbonate (NaHCO3) solution | To neutralize acid |

| Anhydrous sodium sulfate (Na2SO4) | Drying agent |

| Silica gel | For column chromatography |

| Hexane and Ethyl Acetate | Eluents for chromatography |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethylpyrazine (1.0 equivalent) in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the precipitated succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

-

Safety and Handling: A Prudent Approach

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risks.

Chemical Hazard Summary

| Chemical | Key Hazards | Recommended Precautions |

| 2,3-Dimethylpyrazine | Flammable liquid and vapor, harmful if swallowed.[4] | Keep away from heat and open flames.[4] Wear protective gloves, clothing, eye, and face protection.[4] |

| N-Chlorosuccinimide | May be corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation.[5] | Do not breathe dust. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. |

| Benzoyl Peroxide | Organic peroxide, fire hazard. | Keep away from heat and combustible materials. |

| Carbon Tetrachloride | Toxic, carcinogen, ozone-depleting substance. | Use in a chemical fume hood. Avoid inhalation and skin contact. |

| This compound | Corrosive, toxic. | Handle with extreme care. Wear appropriate PPE. |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required.

-

Respiratory Protection: All operations should be performed in a certified chemical fume hood.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[6]

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

The synthesis of this compound from 2,3-dimethylpyrazine via free-radical chlorination with N-chlorosuccinimide is a robust and reliable method. A thorough understanding of the reaction mechanism, coupled with strict adherence to the detailed experimental protocol and safety precautions, is paramount for the successful and safe execution of this important transformation in the laboratory.

References

-

Hirschberg, A., & Spoerri, P. E. (1961). Chlorination of Some Alkylpyrazines. The Journal of Organic Chemistry, 26(7), 2356–2360. [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

-

Berliner, M. A., & Belecki, K. (2007). In Situ Preparation of α-Halo Ethers from Acetals and Their Use in Alkylation Reactions. Organic Syntheses, 84, 102. [Link]

-

Wikipedia. (n.d.). Free-radical halogenation. [Link]

Sources

Spectroscopic data of 2-(Chloromethyl)-3-methylpyrazine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 2-(Chloromethyl)-3-methylpyrazine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of this compound (CAS No. 81831-67-6). In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally similar pyrazine derivatives to offer a robust, scientifically grounded projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this compound, providing a comprehensive framework for its analytical characterization.

Introduction: The Significance of this compound

Substituted pyrazines are a class of heterocyclic compounds of significant interest in the pharmaceutical and flavor industries. Their diverse biological activities and sensory properties make them valuable scaffolds in drug discovery and building blocks in organic synthesis. This compound, with its reactive chloromethyl group, presents as a versatile intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

This guide is structured to provide a holistic understanding of the spectroscopic properties of this compound. We will first present the predicted NMR, IR, and MS data, followed by a detailed interpretation of these predictions. To ground these theoretical values in an experimental context, we will draw comparisons with the known spectroscopic data of closely related pyrazine analogs. Finally, we will outline standardized protocols for acquiring such data, ensuring a self-validating system for experimental replication.

Molecular Structure and Predicted Spectroscopic Data

The structural framework of this compound is fundamental to interpreting its spectroscopic output. The arrangement of the pyrazine ring, the methyl group, and the chloromethyl substituent dictates the chemical environment of each atom and the molecule's vibrational modes and fragmentation patterns.

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Comparative Analysis with Structurally Related Analogs

To provide a degree of experimental validation for our predictions, we can compare them with the published spectroscopic data of similar pyrazine derivatives.

-

2-Chloro-3-methyl-5-(2-methylpentyl)pyrazine: While this molecule has a different alkyl substituent, the core 2-chloro-3-methylpyrazine moiety provides some comparative insight. The presence of the chloro and methyl groups on the pyrazine ring will have a similar electronic effect on the ring protons and carbons.

-

2-Methyl-3-(methylthio)pyrazine: The replacement of the chloromethyl group with a methylthio group will alter the chemical shifts, but the general pattern of the pyrazine ring signals can be a useful reference.

-

2-Methoxy-3-methylpyrazine: The methoxy group is electronically different from the chloromethyl group, but the signals for the pyrazine ring protons and the methyl group can still serve as a rough guide.

By examining the experimental data for these analogs, we can gain confidence in the predicted chemical shift regions and fragmentation patterns for this compound.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 3: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR) FT-IR.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Apply a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a standard method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interactions with the column stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and supported by comparative analysis with related compounds, offers a solid foundation for researchers working with this molecule. The detailed experimental protocols further equip scientists with the necessary framework to obtain and validate their own experimental data. As a versatile synthetic intermediate, a thorough understanding of the spectroscopic properties of this compound is crucial for advancing its applications in drug development and other areas of chemical synthesis.

References

Due to the lack of specific literature containing experimental data for this compound, this section provides references to general spectroscopic principles and data for related compounds. When experimental data for the title compound becomes available, this section should be updated accordingly.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook: Data for various pyrazine derivatives can be accessed through the NIST Chemistry WebBook ([Link]).

An In-depth Technical Guide to 2-(Chloromethyl)-3-methylpyrazine Hydrochloride: A Key Heterocyclic Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of the Pyrazine Scaffold

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrazine ring system is a "privileged scaffold," frequently appearing in FDA-approved drugs due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[1] 2-(Chloromethyl)-3-methylpyrazine hydrochloride (CAS: 1609400-79-4) has emerged as a particularly valuable and reactive intermediate.[2] Its structure, featuring a pyrazine core with strategically placed methyl and reactive chloromethyl groups, makes it an ideal starting point for the synthesis of complex molecular architectures.

This technical guide provides an in-depth analysis of this compound hydrochloride for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its reactivity profile, and its application in cutting-edge areas of pharmaceutical development, such as the construction of targeted protein degraders.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis. The hydrochloride salt form of this compound enhances its stability and handling characteristics compared to the free base.

Data Presentation: Core Properties

| Property | Value | Source(s) |

| CAS Number | 1609400-79-4 | [2][3] |

| Molecular Formula | C₆H₈Cl₂N₂ | [2][3] |

| Molecular Weight | 179.04 g/mol | [2][3] |

| Purity (Typical) | ≥95% | [3] |

| Appearance | Not Available (Typically an off-white to yellow solid) | |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

| Solubility | Not Available | [3] |

Note: As is common for many specialized research chemicals, extensive experimental physical data such as melting point, boiling point, and solubility are not publicly available in the literature or on supplier safety data sheets.[3] Researchers should perform small-scale solubility tests in relevant solvent systems (e.g., water, DMF, DMSO, chlorinated solvents) prior to planning large-scale reactions.

Structural Elucidation: Predicted Spectroscopic Signatures

In the absence of published experimental spectra, a foundational understanding of spectroscopic principles allows for the prediction of key identifying signals.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative.

-

Pyrazine Protons: Two distinct signals in the aromatic region (typically δ 8.0-8.5 ppm), appearing as doublets due to coupling with each other.

-

Chloromethyl Protons (-CH₂Cl): A key singlet appearing in the range of δ 4.5-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the pyrazine ring. This signal is a critical diagnostic peak.

-

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.5-2.8 ppm.

-

N-H Proton (from HCl): A broad singlet, which may be exchangeable with D₂O, appearing further downfield.

-

-

¹³C NMR (Carbon NMR):

-

Pyrazine Carbons: Four distinct signals in the aromatic region (δ 140-160 ppm).

-

Chloromethyl Carbon (-CH₂Cl): A signal around δ 40-50 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-25 ppm.

-

-

Mass Spectrometry (MS):

-

The mass spectrum under electrospray ionization (ESI+) would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 143.05, corresponding to the formula [C₆H₈ClN₂]⁺. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak) would be a definitive feature.

-

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is not trivial. Direct free-radical chlorination of the starting material, 2,3-dimethylpyrazine, often lacks selectivity and can lead to a mixture of products, including over-chlorination and ring chlorination.[4] A more controlled and industrially relevant approach involves the activation of the methyl group via N-oxidation, a common strategy for functionalizing methyl groups on heteroaromatic rings.[1][5][6]

Proposed Synthetic Workflow

This protocol is a scientifically robust, multi-step synthesis based on established methodologies for pyridine and pyrazine N-oxide chemistry.[1][5]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: N-Oxidation of 2,3-Dimethylpyrazine

-

To a stirred solution of 2,3-dimethylpyrazine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethylpyrazine-1-oxide. Causality: N-oxidation activates the adjacent methyl group. The electron-donating nature of the N-oxide group makes the protons on the C2-methyl group more acidic and susceptible to rearrangement.

Step 2: Rearrangement to 2-Acetoxymethyl-3-methylpyrazine

-

Heat the crude 2,3-dimethylpyrazine-1-oxide (1.0 eq) in acetic anhydride (5-10 eq) at reflux (typically 120-140 °C) for 2-4 hours.

-

Monitor the reaction by TLC/LC-MS.

-

Once complete, cool the mixture and carefully pour it onto ice-water. Neutralize with a solid base like sodium carbonate.

-

Extract the product with a solvent like ethyl acetate, dry the organic phase, and concentrate to yield the crude acetate intermediate. Causality: This is a classic Boekelheide-type rearrangement. The acetic anhydride acylates the N-oxide oxygen, creating a good leaving group and facilitating a rearrangement that transfers the acetyl group to the adjacent methyl position.

Step 3: Hydrolysis to 2-(Hydroxymethyl)-3-methylpyrazine

-

Dissolve the crude 2-acetoxymethyl-3-methylpyrazine in a mixture of methanol and aqueous hydrochloric acid (e.g., 2M HCl).

-

Heat the mixture at 50-60 °C for 1-3 hours until the hydrolysis of the ester is complete.

-

Cool the solution, neutralize with a base, and extract the product into an organic solvent.

-

Dry and concentrate the organic extracts to afford the alcohol intermediate. Causality: Standard acid-catalyzed hydrolysis cleaves the acetate ester to unmask the primary alcohol, which is the direct precursor for chlorination.

Step 4: Chlorination to this compound Hydrochloride

-

Dissolve the 2-(hydroxymethyl)-3-methylpyrazine (1.0 eq) in an inert solvent like dichloromethane at 0 °C.

-

Slowly add thionyl chloride (SOCl₂, ~1.2 eq).[7]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

The product hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with cold solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum. Causality: Thionyl chloride is an excellent reagent for converting primary alcohols to alkyl chlorides via an Sₙi or Sₙ2 mechanism. The reaction produces gaseous byproducts (SO₂ and HCl), which helps drive it to completion. The HCl generated in situ protonates the second pyrazine nitrogen, leading directly to the formation of the final hydrochloride salt.

Section 3: Reactivity and Applications in Drug Development

The synthetic value of this compound hydrochloride is centered on the reactivity of the chloromethyl group. This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions (Sₙ2) . This allows for the facile introduction of a wide variety of functional groups and the covalent linkage of the pyrazine scaffold to other molecular fragments.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion—a good leaving group—by a nucleophile.

Caption: General mechanism of nucleophilic substitution.

Common Nucleophiles and Resulting Products:

-

Amines (R₂NH): Forms aminomethyl-pyrazine derivatives, a critical step in building linkers or attaching the pyrazine core to other pharmacophores.[8]

-

Thiols (RSH): Yields thioether linkages, often used in the synthesis of enzyme inhibitors.

-

Alcohols/Phenols (ROH): Produces ether-linked compounds.

-

Carboxylates (RCOO⁻): Forms ester linkages.

Application Spotlight: Building Blocks for Targeted Protein Degraders (PROTACs)

A major application of this building block is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[2] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

This compound hydrochloride can be used to construct or attach to the E3 ligase ligand portion of the PROTAC. The pyrazine scaffold is a key component of ligands for E3 ligases like Von Hippel-Lindau (VHL). The chloromethyl group provides a convenient and reactive handle to attach the linker, which is then connected to the warhead that binds the protein of interest.

Caption: Logical workflow for incorporating the pyrazine into a PROTAC.

Section 4: Safety, Handling, and Storage

As a reactive alkylating agent, this compound hydrochloride must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

-

Handling: Avoid creating dust. Ensure all sources of ignition are removed. Use only in a chemical fume hood. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[3] The compound is stable under recommended storage conditions (room temperature).[2][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[9]

Conclusion

This compound hydrochloride is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its value lies in the combination of a privileged heterocyclic core with a versatile and reactive chloromethyl handle. While a lack of public data on its physical properties necessitates careful preliminary evaluation by researchers, its robust synthesis via the N-oxide pathway and its predictable reactivity in nucleophilic substitution reactions make it a reliable building block. Its emerging role in the construction of sophisticated therapeutic modalities like PROTACs underscores its importance and ensures its continued relevance in the future of drug discovery and development.

References

-

Chemsrc. (2025, August 25). 2-(Chloromethyl)pyrazine | CAS#:39204-47-2. Retrieved from [Link]

- Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.

-

CP Lab Safety. (n.d.). This compound hydrochloride, min 97%, 1 gram. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Role of 2-(Aminomethyl)-3-Methylpyrazine Hydrochloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine.

-

Organic Syntheses. (n.d.). IN SITU PREPARATION OF CHLOROMETHYL METHYL ETHER FOR THE METHOXYMETHYLATION OF ALCOHOLS. Retrieved from [Link]

-

ChemEd DL. (n.d.). Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

GalChimia. (2015, February 20). A New Age for Chlorination. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Role of 2-(Aminomethyl)-3-Methylpyrazine Hydrochloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

MDPI. (2022, April 3). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]

-

ResearchGate. (2025, August 9). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Retrieved from [Link]

-

SciSpace. (1981, August 1). The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. Retrieved from [Link]

Sources

- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. aksci.com [aksci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide (1981) | Ash Mary Lynne | 22 Citations [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

The Chloromethyl-Pyrazine Moiety: A Keystone for Nucleophilic Functionalization in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and metabolic stability make it a highly desirable motif. The introduction of a chloromethyl group onto the pyrazine ring transforms this stable heterocycle into a versatile and reactive building block, primed for a wide array of chemical modifications. This guide provides a comprehensive technical overview of the reactivity of the chloromethyl group on a pyrazine ring, with a focus on its application in the synthesis of complex, biologically active molecules. We will delve into the underlying principles governing its reactivity, explore the landscape of its common transformations, provide actionable experimental protocols, and discuss the nuances of its application in modern drug development.

The Electronic Landscape: Why is the Chloromethyl-Pyrazine System so Reactive?

The utility of 2-(chloromethyl)pyrazine as a synthetic intermediate stems from the potent electrophilicity of its benzylic-type carbon. This reactivity is not merely analogous to benzyl chloride; it is significantly enhanced by the inherent electronic nature of the pyrazine ring itself.

The pyrazine ring contains two nitrogen atoms at the 1 and 4 positions, which are strongly electron-withdrawing due to their high electronegativity. This creates an electron-deficient (π-deficient) aromatic system.[1] This electron-withdrawing character has a profound activating effect on the attached chloromethyl group, primarily through two mechanisms:

-

Inductive Effect (-I): The electronegative nitrogen atoms pull electron density away from the ring carbons and, consequently, from the methylene carbon of the chloromethyl group. This deshields the methylene carbon, increasing its partial positive charge and making it a more potent electrophilic center for nucleophilic attack.[2]

-

Transition State Stabilization: In the context of a bimolecular nucleophilic substitution (SN2) reaction, the incoming nucleophile forms a pentacoordinate transition state with the methylene carbon. The electron-withdrawing pyrazine ring helps to stabilize the developing negative charge on the departing chloride ion in this transition state, thereby lowering the activation energy of the reaction.[2]

This inherent electronic activation means that 2-(chloromethyl)pyrazine is more reactive towards nucleophiles than its carbocyclic analogue, benzyl chloride, and even more reactive than chloromethyl groups on less electron-deficient heterocycles like pyridine.[2] The presence of two nitrogen atoms makes the pyrazine ring more electron-deficient than the pyridine ring, leading to a predicted faster SN2 reaction rate.[2]

Caption: Logical relationship of electronic factors and comparative reactivity.

Core Transformation: The SN2 Nucleophilic Substitution

The predominant reaction pathway for the chloromethyl group on a pyrazine ring is the SN2 mechanism.[2] This is a single, concerted step where the nucleophile attacks the electrophilic methylene carbon from the backside, simultaneously displacing the chloride leaving group. The rate of this reaction is dependent on the concentration of both the chloromethylpyrazine substrate and the nucleophile.[3]

Common Nucleophilic Partners

The high reactivity of 2-(chloromethyl)pyrazine allows for a broad range of nucleophiles to be employed, enabling the introduction of diverse functional groups.[4]

-

O-Nucleophiles (Alkoxides, Phenoxides): Reactions with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides readily form the corresponding pyrazinylmethyl ethers. These reactions are typically carried out in the parent alcohol or an aprotic polar solvent like DMF or THF.[5]

-

N-Nucleophiles (Amines, Azides): Primary and secondary amines, anilines, and heterocyclic amines react to form the corresponding (pyrazin-2-yl)methanamines.[6] A base, such as potassium carbonate or triethylamine, is often required to neutralize the HCl generated. Sodium azide is also an effective nucleophile, yielding an azidomethylpyrazine, which is a versatile precursor for amines via reduction (e.g., Staudinger reaction).[7]

-

S-Nucleophiles (Thiols, Thiolates): Thiols and thiophenols readily displace the chloride to form pyrazinylmethyl thioethers.[4] These reactions are often performed in the presence of a base like potassium carbonate to generate the more nucleophilic thiolate anion in situ.[8]

-

C-Nucleophiles (Cyanides, Enolates): Cyanide ions (from NaCN or KCN) can be used to introduce a nitrile group, which can be further elaborated into carboxylic acids, amides, or amines. Malonate esters and other enolates can also be used for carbon-carbon bond formation.

| Nucleophile Type | Example Nucleophile | Reagents/Conditions | Product Functional Group |

| Oxygen | Sodium Methoxide (NaOMe) | Methanol (MeOH), RT to reflux | Methyl Ether (-OCH₃) |

| Phenol | K₂CO₃, DMF, 80 °C | Phenyl Ether (-OPh) | |

| Nitrogen | Ammonia (NH₃) | NH₃ in MeOH, RT | Primary Amine (-NH₂) |

| Morpholine | K₂CO₃, Acetonitrile (MeCN), reflux | Tertiary Amine | |

| Sodium Azide (NaN₃) | DMF, RT | Azide (-N₃) | |

| Sulfur | Thiophenol | K₂CO₃, DMF, RT | Thioether (-SPh) |

| Carbon | Sodium Cyanide (NaCN) | DMSO, 50 °C | Nitrile (-CN) |

Table 1: Representative Nucleophilic Substitution Reactions on 2-(Chloromethyl)pyrazine.

Experimental Protocol: Synthesis of N-((Pyrazin-2-yl)methyl)aniline

This protocol provides a self-validating, step-by-step methodology for a representative SN2 reaction.

Materials & Reagents:

-

2-(Chloromethyl)pyrazine (1.0 eq)

-

Aniline (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(chloromethyl)pyrazine (1.0 eq) and anhydrous acetonitrile (to make a ~0.2 M solution).

-

Addition of Reagents: Add aniline (1.1 eq) to the stirred solution, followed by anhydrous potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a 7:3 mixture of hexane and ethyl acetate. The starting material should be consumed within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Caption: A step-by-step workflow for the synthesis of a pyrazinylmethyl amine.

Beyond Simple Substitution: Advanced Reactivity and Potential Pitfalls

While SN2 reactions are the most common, researchers should be aware of other potential reaction pathways and side products.

Tele-Substitution

In certain cases, particularly with highly activated pyrazine systems or specific nucleophiles, a tele-substitution can occur. This involves the nucleophile attacking a distant, electron-deficient carbon atom of the pyrazine ring, followed by a rearrangement and elimination of HCl. For example, the reaction of 2-(chloromethyl)furan with NaCN results in substitution at the 5-position.[9] Similar reactivity has been reported for pyrazine ring systems, leading to substitution at the C-5 or C-6 position instead of the expected displacement at the methylene carbon.[9] Careful analysis of the product mixture, especially via 2D NMR techniques, is crucial to rule out these unexpected isomers.

Byproduct Formation

Under strongly basic conditions, the 2-pyrazinylmethyl anion can be generated via deprotonation of the starting material. This anion can then act as a nucleophile itself, attacking another molecule of 2-chloropyrazine. This can lead to the formation of dimeric and other complex byproducts, such as 3-chloro-2,2'-bipyrazine.[10] Using non-nucleophilic bases or carefully controlling stoichiometry and temperature can help mitigate these side reactions.

Spectroscopic Signatures: Characterizing the Chloromethyl-Pyrazine Core

Accurate characterization is paramount. Below are the expected spectroscopic features for 2-(chloromethyl)pyrazine and a typical substitution product.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key MS (m/z) Fragment |

| 2-(Chloromethyl)pyrazine | ~8.7 (s, 1H, H-3), ~8.6 (d, 1H, H-5), ~8.5 (d, 1H, H-6), ~4.8 (s, 2H, -CH₂Cl) | ~152 (C-2), ~145 (C-3), ~144 (C-5), ~143 (C-6), ~45 (-CH₂Cl) | 128/130 (M⁺, ³⁵Cl/³⁷Cl), 93 (M⁺ - Cl) |

| N-((Pyrazin-2-yl)methyl)aniline | ~8.6 (s, 1H), ~8.5 (d, 1H), ~8.4 (d, 1H), ~7.2 (t, 2H), ~6.7 (t, 1H), ~6.6 (d, 2H), ~4.6 (s, 2H, -CH₂-), ~4.5 (br s, 1H, -NH-) | ~155 (C-2), ~148 (Ar-C), ~144 (C-3), ~143 (C-5), ~142 (C-6), ~129 (Ar-CH), ~118 (Ar-CH), ~113 (Ar-CH), ~48 (-CH₂) | 185 (M⁺), 93 (Pyrazinylmethyl cation) |

Table 2: Predicted Spectroscopic Data for 2-(Chloromethyl)pyrazine and a Derivative. (Predicted shifts based on data for similar structures[11][12][13][14]).

Conclusion: A Versatile Tool for Modern Medicinal Chemistry

The chloromethyl group on a pyrazine ring is a powerful and versatile functional handle. Its enhanced reactivity, driven by the electron-deficient nature of the pyrazine core, allows for facile and efficient nucleophilic substitutions with a wide variety of partners. This capability makes chloromethylpyrazines indispensable building blocks for introducing the privileged pyrazine scaffold into complex molecular architectures. A thorough understanding of its reactivity profile, including potential side reactions, coupled with robust analytical characterization, empowers researchers to fully exploit this moiety in the design and synthesis of novel therapeutic agents.[4][15]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Heterocyclic Chemistry: The Versatility of 2-(Chloromethyl)pyrazine. [Link]

-

Kyushu University. (2008). Synthesis of pyrazine acetals by the biased reaction of symmetric 2,5-bis(chloromethyl) or 2,3,5,6-tetrakis(chloromethyl) substituents on pyrazine ring with sodium alkoxides. [Link]

-

A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. International Research Journal of Modernization in Engineering Technology and Science. (2025). [Link]

-

ResearchGate. (n.d.). Synthetic route of pyrazinamide derivatives. [Link]

-

Zhang, A. Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]

-

O'Neill, P. M., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. ACS Publications. [Link]

-

MDPI. (n.d.). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

-

Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Zhou, S., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

JConsort. (n.d.). SYNTHESIS CHARECTERIZATION OF PYRAZINEAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [Link]

-

Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

-

McMurry, J. (n.d.). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry: A Tenth Edition. [Link]

-

Barrow, J. C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted pyrazines from N -allyl malonamides. [Link]

-

Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

Gronert, S. (2010). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Chemistry. [Link]

-

Senshu University. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. [Link]

-

Rohith, K. S., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. [Link]

-

ZaiQi Bio-Tech. (n.d.). Pyrazin-2-ylmethanamine| CAS No:20010-99-5. [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

-

Anichem. (n.d.). 2-(chloromethyl)pyrazine In Stock. [Link]

-

US EPA. (n.d.). Pyrazine, 2-(chloromethyl)- - Substance Details. [Link]

- Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.

-

Ohta, A., et al. (1990). Studies on pyrazines. Part 25. Lewis acid-promoted deoxidative thiation of pyrazine N-oxides: new protocol for the synthesis of 3-substituted pyrazinethiols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Chemistry Stack Exchange. (2017). Is benzyl chloride or allyl chloride more reactive?. [Link]

-

Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.). Lupine Publishers. [Link]

-

van der Weijer, P., et al. (1988). 6.2.2. Pyrazines. Comprehensive Organic Chemistry II. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). PMC - NIH. [Link]

-

Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. (n.d.). MDPI. [Link]

-

Nucleophilic Substitution: SN2 Reactions - Part 1. (2015). YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. Pyrazin-2-ylmethanamine| CAS No:20010-99-5|ZaiQi Bio-Tech [chemzq.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Studies on pyrazines. Part 25. Lewis acid-promoted deoxidative thiation of pyrazine N-oxides: new protocol for the synthesis of 3-substituted pyrazinethiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 11. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 12. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Navigating the Unique Reactivity of a Privileged Scaffold

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Pyrazines for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience in the field of medicinal chemistry has repeatedly underscored the importance of heterocyclic scaffolds. Among these, the pyrazine ring stands out as a "privileged structure," appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, however, present a formidable challenge to one of the most fundamental transformations in aromatic chemistry: electrophilic aromatic substitution (EAS). This guide is designed to move beyond textbook descriptions, offering a deep dive into the causality behind the pyrazine ring's reactivity and providing field-proven strategies to achieve its successful functionalization. We will explore not just how to perform these reactions, but why certain approaches succeed where others fail, empowering you to rationally design synthetic routes for novel pyrazine-based therapeutics.

The Electronic Landscape: Why Pyrazine Resists Classical Electrophilic Attack

Unlike benzene, the pyrazine ring is a π-deficient heteroaromatic system.[4] This electron deficiency is the direct result of the two highly electronegative nitrogen atoms at the 1- and 4-positions. These atoms exert a powerful inductive electron-withdrawing effect, significantly reducing the electron density of the carbon atoms and making the ring inherently less nucleophilic.[3] Consequently, the pyrazine core is substantially less reactive towards electrophiles than benzene, and even less reactive than pyridine.[5][6]

This inherent resistance is dramatically amplified under the acidic conditions typical of many EAS reactions (e.g., nitration, sulfonation). The weakly basic nitrogen atoms (pKa of 0.65 for the conjugate acid) are readily protonated, forming a pyrazinium cation.[5][7] This positive charge further depletes the ring of electron density, effectively shutting down any possibility of electrophilic attack.

Caption: A logical diagram illustrating the steep decline in EAS reactivity from benzene to pyrazine.

Table 1: Comparative Properties of Aromatic and Heteroaromatic Rings

| Compound | Resonance Energy (kcal/mol) | pKa (Conjugate Acid) | Relative Rate of Nitration (vs. Benzene) |

| Benzene | 36 | N/A | 1 |

| Pyridine | 21 | 5.2 | ~10⁻⁷ |

| Pyrazine | 24.3[7] | 0.65[3][5] | ~10⁻¹² (estimated) |

Activating the Ring: The Prerequisite for Substitution

Direct electrophilic substitution on an unactivated pyrazine ring is synthetically unviable.[5] The key to unlocking this reactivity lies in the introduction of strong electron-donating groups (EDGs) onto the ring.[4][5] Groups such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) are essential for successful EAS.

Mechanism of Activation and Directing Effects

These activating groups function by donating electron density back into the π-deficient ring, primarily through a resonance effect (+R) that outweighs their inductive electron-withdrawing effect (-I).[8][9][10] This donation increases the nucleophilicity of the ring carbons, making them susceptible to attack by an electrophile.

Crucially, this activation is not uniform. The donated electron density is concentrated at the positions ortho and para to the activating group.[4] This is best understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is stabilized by the lone pair of electrons on the heteroatom of the activating group. This highly stable contributor significantly lowers the activation energy for substitution at these positions. Attack at the meta position does not allow for this type of stabilization.

Caption: Stabilization of the arenium ion intermediate dictates the regioselectivity of EAS on activated pyrazines.

Key EAS Reactions and Experimental Protocols

With a proper understanding of the need for activation, we can now explore specific, synthetically useful electrophilic aromatic substitution reactions on pyrazine derivatives.

Halogenation

Halogenation is one of the more feasible EAS reactions for activated pyrazines. N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective reagents, offering milder conditions than elemental halogens.

Protocol: Bromination of 2-Aminopyrazine [4]

This protocol serves as a self-validating system for the principles discussed. The choice of a non-acidic solvent prevents protonation of the pyrazine ring, and the use of NBS provides a controlled source of the electrophile. The observed regioselectivity validates the directing effect of the amino group.

-

Setup: To a solution of 2-aminopyrazine (1.0 mmol) in a suitable solvent such as acetonitrile or chloroform (10 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C. The causality here is to control the reaction rate and prevent potential side reactions.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and continue stirring.

-